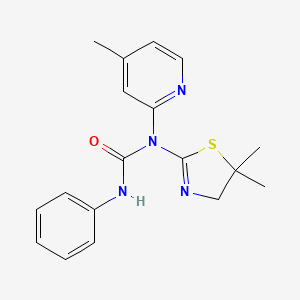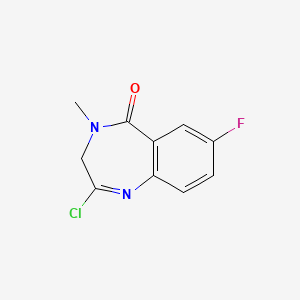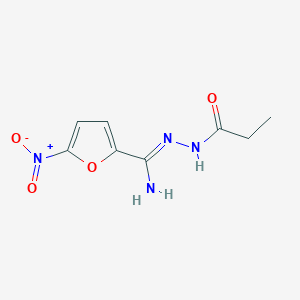
Pyrimidine, 2,2'-(1,3-propanediylbis(thio))bis(4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is a heterocyclic compound characterized by the presence of sulfur atoms and methyl groups attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often require specific catalysts and conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the direct interaction of 2-halo derivatives with sulfur-containing reagents . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Applications De Recherche Scientifique
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals, fungicides, and herbicides.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can influence oxidative processes in the organism, potentially leading to its biological effects . Additionally, its structure allows for further functionalization, enhancing its activity and specificity.
Comparaison Avec Des Composés Similaires
Pyrimidine: A basic heterocyclic compound with nitrogen atoms at positions 1 and 3.
Thioxopyrimidines: Compounds with a sulfur atom at position 2 of the pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is unique due to its specific structure, which includes both sulfur atoms and methyl groups. This combination enhances its potential biological activities and allows for diverse chemical modifications .
Propriétés
Numéro CAS |
14961-46-7 |
|---|---|
Formule moléculaire |
C15H20N4S2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
2-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-10-8-11(2)17-14(16-10)20-6-5-7-21-15-18-12(3)9-13(4)19-15/h8-9H,5-7H2,1-4H3 |
Clé InChI |
CJPQTYVDZBGCFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCCCSC2=NC(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


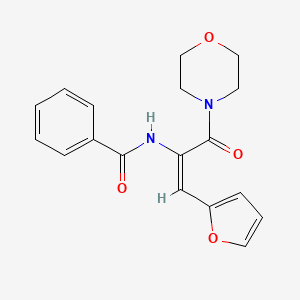
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
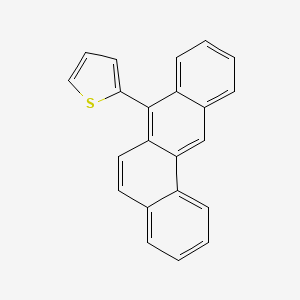



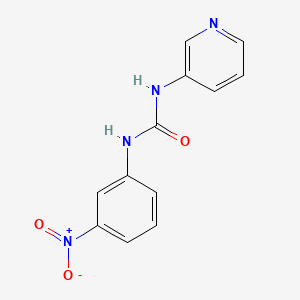
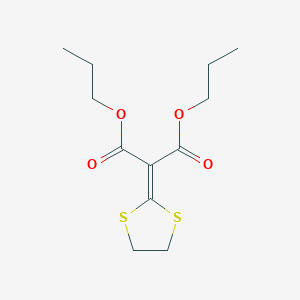
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
